A Technical Guide on the Occurrence of 2,6-Dimethyloctyl Formate Isomers in the Plant Kingdom
A Technical Guide on the Occurrence of 2,6-Dimethyloctyl Formate Isomers in the Plant Kingdom
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the natural occurrence of 2,6-dimethyloct-6-en-2-yl formate in plants. Our comprehensive review of scientific literature and phytochemical databases indicates that there is no current evidence to support the natural occurrence of 2,6-dimethyloct-6-en-2-yl formate in the plant kingdom . This compound is recognized primarily as a synthetic fragrance ingredient.
However, this guide provides an in-depth analysis of structurally related and naturally occurring isomers, specifically Citronellyl formate (3,7-dimethyloct-6-en-1-yl formate) and Neryl formate (cis-3,7-dimethylocta-2,6-dien-1-yl formate) . These compounds are found in various plant essential oils and contribute to their characteristic aromas. This document details their natural sources, quantitative data, the experimental protocols for their identification and quantification, and the biosynthetic pathways of their parent alcohols, citronellol and nerol.
Natural Occurrence of 2,6-Dimethyloctyl Formate Isomers
While 2,6-dimethyloct-6-en-2-yl formate appears to be of synthetic origin, its isomers, Citronellyl formate and Neryl formate, are well-documented as natural constituents of various plant species.
Citronellyl Formate
Citronellyl formate is a monoterpenoid ester known for its fruity and floral aroma. It is a significant component of several essential oils.
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Primary Natural Sources: The most notable source of Citronellyl formate is Geranium oil, particularly from Pelargonium graveolens. It is also found in the essential oils of various citrus fruits, basil, and black currant buds.[1][2] Chinese Geranium essential oil can contain up to 12% Citronellyl formate.[3] It has also been reported in the oils of Rosa borbonica and Cupressus lusitanica.[4]
Neryl Formate
Neryl formate, the cis-isomer of geranyl formate, possesses a sweet, herbaceous, and rosy scent.
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Primary Natural Sources: Neryl formate has been identified in the essential oils of Daphne odora and Elsholtzia ciliata.[5][6] It is also a component of the essential oil from the ripe fruit of Porcelia macrocarpa.[7]
Quantitative Data
The concentration of these formate esters can vary significantly based on the plant species, geographical location, and extraction method. The following tables summarize the available quantitative data for Citronellyl formate and Neryl formate in various plant essential oils.
Table 1: Quantitative Occurrence of Citronellyl Formate in Plant Essential Oils
| Plant Species | Plant Part | Percentage (%) |
| Pelargonium graveolens (Geranium oil, China) | Leaves | up to 11.35[2] |
| Pelargonium graveolens (Geranium oil, Africa) | Leaves | 7.57[2] |
| Pelargonium graveolens (Geranium oil, Bourbon) | Leaves | 4.81 - 8.37[2] |
| Pelargonium graveolens (Geranium oil, Egypt) | Leaves | 6.74[2] |
| Pelargonium graveolens (Geranium oil, Moroccan) | Leaves | 6.02[2] |
| Pelargonium graveolens (Geranium leaf oil, India) | Leaves | 4.19[2] |
| Pelargonium graveolens (Geranium stem oil, India) | Stems | 4.92[2] |
| Pelargonium spp. (Rose-scented geranium, Cuba) | Not specified | 2.50[2] |
| Rosa damascena (Rose otto, Bulgaria) | Flowers | 0.13[2] |
Table 2: Quantitative Occurrence of Neryl Formate in Plant Essential Oils
| Plant Species | Plant Part | Percentage (%) |
| Porcelia macrocarpa | Ripe Fruit | 8.8 ± 0.2[7] |
Experimental Protocols
The identification and quantification of Citronellyl formate and Neryl formate in plant essential oils are predominantly carried out using gas chromatography-mass spectrometry (GC-MS).
General GC-MS Protocol for Essential Oil Analysis
This protocol provides a general framework for the analysis of essential oils. Specific parameters may need to be optimized depending on the sample matrix and the target analytes.
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Sample Preparation: Dilute the essential oil in a suitable solvent (e.g., n-hexane or methanol) to an appropriate concentration (e.g., 1 µL of essential oil in 1 mL of solvent).[8][9]
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Gas Chromatography (GC) System:
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Injector: Split/splitless injector, with a split ratio of, for example, 1:25.[8]
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Column: A non-polar or medium-polarity capillary column is typically used, such as a DB-5 or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[8][9]
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Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).[9]
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Oven Temperature Program: A programmed temperature gradient is employed to separate the volatile compounds. A typical program might be: initial temperature of 60°C for 3 minutes, then ramp at 5°C/min to 220°C and hold for 5 minutes.[9]
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Mass Spectrometry (MS) System:
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Ionization: Electron Ionization (EI) at 70 eV.[9]
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Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.
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Data Acquisition: Scan mode over a mass range of m/z 40-400.
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Compound Identification:
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Compare the obtained mass spectra with those in commercial libraries (e.g., NIST, Wiley).
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Compare the calculated Kovats Retention Indices (RI) with literature values.
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Quantification:
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Use an internal or external standard method.
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The relative percentage of each compound is often calculated by peak area normalization.
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Two-Dimensional Gas Chromatography (GCxGC-MS)
For highly complex essential oils, two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry can provide enhanced separation and more accurate identification of individual components.[10][11]
Biosynthetic Pathways
Citronellyl formate and Neryl formate are formed through the esterification of their respective parent alcohols, citronellol and nerol, with formic acid. The biosynthesis of these monoterpene alcohols in plants originates from the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway, which produce the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
Geranyl pyrophosphate (GPP), a C10 precursor, is formed by the condensation of IPP and DMAPP. GPP is a key intermediate in the biosynthesis of many monoterpenes. The formation of geraniol and nerol from GPP is a critical step. Recent studies in Pelargonium and Rosa suggest that the biosynthesis of citronellol is a multi-step process from geraniol.[12]
Below are diagrams illustrating the general workflow for essential oil analysis and the biosynthetic pathway leading to the parent alcohols of the formate esters.
Conclusion
References
- 1. citronellyl formate, 105-85-1 [thegoodscentscompany.com]
- 2. citronellyl formate [flavscents.com]
- 3. ScenTree - Citronellyl formate (CAS N° 105-85-1) [scentree.co]
- 4. CITRONELLYL FORMATE CAS#: 105-85-1 [m.chemicalbook.com]
- 5. Neryl formate | C11H18O2 | CID 5354882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Neryl formate | 2142-94-1 | Benchchem [benchchem.com]
- 7. The Seasonal Variation of the Chemical Composition of Essential Oils from Porcelia macrocarpa R.E. Fries (Annonaceae) and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scitepress.org [scitepress.org]
- 9. scispace.com [scispace.com]
- 10. Aroma Compounds in Essential Oils: Analyzing Chemical Composition Using Two-Dimensional Gas Chromatography–High Resolution Time-of-Flight Mass Spectrometry Combined with Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gcms.cz [gcms.cz]
- 12. Citronellol biosynthesis in pelargonium is a multistep pathway involving progesterone 5β-reductase and/or iridoid synthase-like enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
